molecular formula C14H28N2O3 B7930458 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930458
M. Wt: 272.38 g/mol
InChI Key: HWCSAJUPKCFHAC-LBPRGKRZSA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354007-85-4) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₁₄H₂₈N₂O₃, with a molecular weight of 272.39 g/mol . The compound contains a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with a 2-hydroxyethyl group at the 1-position and an isopropylcarbamic acid tert-butyl ester at the 3-position. The (S)-configuration at the pyrrolidine ring’s chiral center distinguishes it from its stereoisomers.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries, where Boc-protected amines are critical for peptide synthesis and drug development . Its storage and handling require standard laboratory precautions, including protective equipment and proper ventilation, as specified in safety guidelines .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-11(2)16(13(18)19-14(3,4)5)12-6-7-15(10-12)8-9-17/h11-12,17H,6-10H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCSAJUPKCFHAC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as the compound of interest, is a chiral carbamate derivative with significant potential in medicinal chemistry. Its molecular formula is C15H30N2O3, and it has a molar mass of 286.41 g/mol. This compound has been studied for its biological activities, particularly in the context of antiviral properties and enzyme inhibition.

The compound's structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the hydroxyethyl group and the tert-butyl ester enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC15H30N2O3
Molar Mass286.41 g/mol
CAS Number1353981-49-3

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. A study published in March 2023 demonstrated that derivatives similar to this compound exhibited inhibitory effects on the 3C-like protease (3CLpro) of SARS-CoV-2 and other coronaviruses. The compound exhibited nanomolar to low micromolar activity against viral replication, indicating its potential as a broad-spectrum antiviral treatment .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focus of research. In biochemical assays, compounds with similar structures have shown effective inhibition of the SARS-CoV-2 3CLpro, with IC50 values indicating strong potency . This suggests that the compound may serve as a template for developing new inhibitors targeting viral proteases.

Study on SARS-CoV-2 Inhibition

A comprehensive study evaluated various peptidomimetic inhibitors against SARS-CoV-2's 3CLpro. Among these, derivatives of this compound demonstrated promising results in inhibiting viral replication across multiple cell lines. The selectivity index of these compounds was notably high, indicating minimal toxicity to host cells while effectively targeting viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the side chains and functional groups can significantly influence its efficacy and selectivity as an enzyme inhibitor. For instance, altering the hydroxyethyl group or varying the alkyl chains attached to the carbamate moiety could enhance binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be contextualized by comparing it to related compounds. Key analogs include stereoisomers, heterocycle variants, and derivatives with modified substituents.

Stereoisomeric Comparison

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (S-isomer) 1354007-85-4 S C₁₄H₂₈N₂O₃ 272.39 Hydroxyethyl substituent; Boc-protected
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-... Not specified† R C₁₄H₂₈N₂O₃ 272.39 Mirror stereochemistry; discontinued‡
  • Key Differences: The (R)-isomer () shares identical molecular weight and formula but differs in stereochemistry.

Heterocycle Variants

Compound Name CAS Number Heterocycle Molecular Formula Molecular Weight (g/mol) Key Modifications
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-... (Piperidinyl analog) 1401668-73-2 Piperidine C₁₆H₃₁N₃O₃ 329.44 6-membered ring; amino-propionyl group
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-... (Aminoethyl analog) 110187-51-4 Piperidine C₁₅H₂₉N₃O₂ 283.41 Cyclopropyl carbamate; aminoethyl group
  • Key Differences: Ring Size: Piperidine (6-membered) analogs () exhibit altered ring strain and conformational flexibility compared to pyrrolidine (5-membered). This impacts binding affinity in medicinal chemistry applications .

Substituent Modifications

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Reactivity/Applications
Target Compound 1354007-85-4 2-Hydroxyethyl C₁₄H₂₈N₂O₃ 272.39 Hydrophilic; alcohol reactivity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-... 1353998-29-4 2-Chloro-acetyl C₁₄H₂₅ClN₂O₃ 304.82 Electrophilic; cross-coupling potential
  • Key Differences :
    • Hydroxyethyl vs. Chloro-acetyl : The hydroxyethyl group (target compound) confers hydrophilicity and alcohol-mediated reactivity (e.g., esterification). In contrast, the chloro-acetyl substituent () is electrophilic, enabling nucleophilic substitution reactions .

Carbamate Group Variations

Compound Name Carbamate Group Molecular Weight (g/mol) Stability/Solubility
Target Compound Isopropyl 272.39 Moderate solubility in polar solvents
Piperidinyl analog () Isopropyl 329.44 Reduced solubility due to bulkier groups
Aminoethyl-piperidinyl () Cyclopropyl 283.41 Enhanced lipophilicity

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